Potassium (7-chloro-4-isoquinolyl)trifluoroborate
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Overview
Description
Potassium (7-chloro-4-isoquinolyl)trifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a potassium ion coordinated with a 7-chloroisoquinolin-4-yl group and a trifluoroboranuide moiety, making it a subject of study in organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (7-chloro-4-isoquinolyl)trifluoroborate typically involves the reaction of 7-chloroisoquinoline with a trifluoroborane source in the presence of a potassium base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium (7-chloro-4-isoquinolyl)trifluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoquinoline ring or the trifluoroboranuide moiety.
Substitution: The chlorine atom on the isoquinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, Potassium (7-chloro-4-isoquinolyl)trifluoroborate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for further investigation in therapeutic research.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of Potassium (7-chloro-4-isoquinolyl)trifluoroborate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Chloroisoquinoline: A precursor in the synthesis of Potassium (7-chloro-4-isoquinolyl)trifluoroborate, used in various organic reactions.
Trifluoroborane: A component that contributes to the trifluoroboranuide moiety, used in boron chemistry and catalysis.
Potassium Trifluoroborate: A related compound with applications in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Uniqueness
This compound stands out due to its combined structural features, which offer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields make it a compound of significant interest.
Properties
IUPAC Name |
potassium;(7-chloroisoquinolin-4-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BClF3N.K/c11-7-1-2-8-6(3-7)4-15-5-9(8)10(12,13)14;/h1-5H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWZDSZDUFGXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=CC2=C1C=CC(=C2)Cl)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BClF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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